N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere at room temperature .
Chemical Reactions Analysis
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the inflammatory pathway, thereby reducing inflammation. Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
4-methyl-1,2,3-thiadiazole-5-carboxamide: Lacks the oxan-4-ylmethyl group and exhibits different biological activities.
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide: Similar structure but without the methyl group at the 4-position, leading to variations in its chemical reactivity and biological properties.
This compound’s unique combination of structural features and biological activities makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-15(24-20-19-12)16(21)18-11-17(7-9-23-10-8-17)13-5-3-4-6-14(13)22-2/h3-6H,7-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIXIBSWSUHDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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